Desonide delta 9 (11) analog

Description

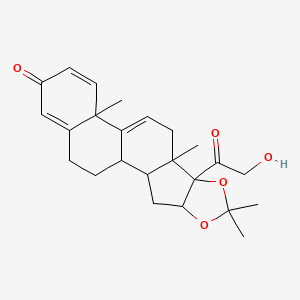

Desonide delta 9 (11) analog is a synthetic corticosteroid compound with the molecular formula C24H30O5 and a molecular weight of 398.49 . It is an impurity of Triamcinolone Acetonide, which is used as an antiasthmatic and antiallergic agent . This compound is known for its anti-inflammatory and antipruritic properties, making it useful in various dermatological applications .

Properties

IUPAC Name |

8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c1-21(2)28-20-12-18-16-6-5-14-11-15(26)7-9-22(14,3)17(16)8-10-23(18,4)24(20,29-21)19(27)13-25/h7-9,11,16,18,20,25H,5-6,10,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAIWNCAVBJJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Desonide delta 9 (11) analog involves the reaction of Budesonide Impurity 11 with acetone . The preparation method of delta 9 (11) steroidal compounds generally includes deoxygenating 9,11-epoxysteroids using hydroiodic acid (HI) . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Desonide delta 9 (11) analog undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Desonide delta 9 (11) analog has several scientific research applications, including:

Mechanism of Action

Desonide delta 9 (11) analog exerts its effects by binding to cytosolic glucocorticoid receptors . This complex then migrates to the nucleus and binds to specific genetic elements on the DNA, activating or repressing various genes . This results in the anti-inflammatory, antipruritic, and vasoconstrictive properties of the compound .

Comparison with Similar Compounds

Desonide delta 9 (11) analog is similar to other corticosteroids such as:

Desonide: A low-potency topical corticosteroid used to treat inflammatory skin conditions.

Triamcinolone Acetonide: A medium-potency corticosteroid used for its anti-inflammatory and immunosuppressive properties.

Hydrocortisone: A low-potency corticosteroid used for its anti-inflammatory and antipruritic effects.

The uniqueness of this compound lies in its specific structure and the presence of the delta 9 (11) double bond, which may influence its pharmacological properties and potency compared to other corticosteroids .

Q & A

Q. How can researchers differentiate Desonide delta 9 (11) analog from structurally related corticosteroids in analytical studies?

To distinguish the analog from related compounds (e.g., Desonide 21-dehydro or 9,11β-epoxy analogs), use high-resolution chromatographic techniques such as HPLC or UPLC-MS/MS. Key parameters include retention times (e.g., this compound at ~31.7 min vs. Desonide at ~30.0 min) and spectral signatures (e.g., mass-to-charge ratios). Validate specificity by spiking samples with reference standards and confirming baseline separation of peaks. Cross-validate results with NMR or IR spectroscopy for structural confirmation .

Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?

Synthesis should follow regioselective modification of the Desonide backbone. Key steps include:

- Epoxidation : Introduce the delta 9 (11) epoxy group using oxidizing agents like m-CPBA under controlled pH and temperature.

- Purification : Employ column chromatography (silica gel, gradient elution) to isolate intermediates.

- Characterization : Validate purity via melting point analysis, TLC, and HPLC. Document reaction yields and optimize conditions (e.g., solvent polarity, catalyst ratios) for reproducibility .

Q. What methodologies are critical for assessing the stability of this compound in topical formulations?

Design accelerated stability studies under ICH guidelines:

- Stress Testing : Expose formulations to heat (40°C/75% RH), light (UV-Vis), and oxidative conditions.

- Degradation Analysis : Monitor analog degradation using validated HPLC methods. Track impurities (e.g., 9-bromo analog at ~36.7 min) and quantify via peak area normalization.

- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo studies of this compound?

Address discrepancies through:

- Dose-Response Calibration : Ensure in vitro concentrations match in vivo bioavailability (accounting for metabolic clearance).

- Model Selection : Use human-derived keratinocyte lines for in vitro assays and murine models with compromised skin barriers for in vivo studies.

- Data Harmonization : Apply meta-analysis to identify confounding variables (e.g., formulation pH, permeation enhancers). Cross-reference with pharmacokinetic data to reconcile differences .

Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in anti-inflammatory studies of the analog?

Use non-parametric regression (e.g., LOESS smoothing) or mixed-effects models to capture dose-response curvature. For skewed data, apply Box-Cox transformations. Validate robustness via bootstrapping or Monte Carlo simulations. Report confidence intervals and effect sizes (e.g., Cohen’s d) to quantify therapeutic windows .

Q. How can researchers optimize analytical sensitivity for detecting trace impurities in this compound batches?

Implement tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Key steps:

- Ionization Optimization : Use ESI+ mode for protonated ions ([M+H]+).

- Collision Energy Calibration : Fragment precursor ions (e.g., m/z 417 → 299) to maximize signal-to-noise ratios.

- Limit of Quantification (LOQ) : Validate down to 0.1% w/w using spiked recovery experiments. Cross-validate with orthogonal methods like GC-MS for halogenated impurities .

Q. What strategies mitigate bias in comparative efficacy studies between this compound and other corticosteroids?

Adopt double-blind, randomized designs with active controls (e.g., hydrocortisone).

Q. How can computational modeling predict the metabolic fate of this compound in human dermal tissues?

Develop QSAR models using software like Schrödinger or MOE:

- Substrate Profiling : Simulate cytochrome P450 interactions (e.g., CYP3A4/5 binding affinities).

- Metabolite Prediction : Use docking studies to identify probable oxidation sites (e.g., C9-C11 epoxy cleavage).

- In Vitro-In Vivo Extrapolation (IVIVE): Corrogate results with microsomal stability assays .

Methodological Guidance for Data Interpretation

Q. How should researchers handle outliers in potency assays for this compound?

- Root-Cause Analysis : Replicate experiments to distinguish technical errors (e.g., pipetting inaccuracies) from biological variability.

- Statistical Exclusion : Apply Grubbs’ test (α=0.05) to identify significant outliers. Report excluded data points transparently.

- Sensitivity Analysis : Re-run models with and without outliers to assess impact on conclusions .

Q. What frameworks support reproducible reporting of this compound research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Data Deposition : Share raw chromatograms, NMR spectra, and kinetic data in repositories like Zenodo or Figshare.

- Protocol Standardization : Reference established guidelines (e.g., ICH Q2(R1) for analytical validation).

- Code Availability : Publish scripts for statistical analyses (e.g., R/Python) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.